molecular formula C6H7N3O B13172255 2-amino-5-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile

2-amino-5-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile

Cat. No.: B13172255
M. Wt: 137.14 g/mol
InChI Key: RBPJGFCUBKKJMG-UHFFFAOYSA-N
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Description

2-Amino-5-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile is a pyrrole-based heterocyclic compound characterized by a fused ring system containing an amino group, a methyl substituent, and a nitrile moiety. This compound is part of a broader class of pyrrole derivatives known for their applications in medicinal chemistry and materials science. Its structure features a five-membered dihydropyrrole ring with a ketone group at position 4 and a methyl group at position 5, contributing to its unique electronic and steric properties.

Properties

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

5-amino-3-hydroxy-2-methyl-2H-pyrrole-4-carbonitrile

InChI

InChI=1S/C6H7N3O/c1-3-5(10)4(2-7)6(8)9-3/h3,10H,1H3,(H2,8,9)

InChI Key

RBPJGFCUBKKJMG-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C(C(=N1)N)C#N)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-amino-5-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides . The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-amino-5-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile, highlighting substituent effects on synthesis, physical properties, and spectral characteristics:

Compound Name Substituents Molecular Formula Yield (%) Melting Point (°C) Key Observations
This compound (Target Compound) Methyl (C5) C₇H₇N₃O N/A Not reported Commercial availability; simpler structure for synthetic accessibility .
(Z)-2-(Cyclohexylamino)-5-hydroxy-4-(2-oxo-2-phenylethylidene)-5-phenyl-... (6g) Cyclohexylamino (C2), phenyl (C5) C₂₂H₂₃N₃O₂ 95 216–218 High yield (95%); bulky substituents enhance thermal stability .
5-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile (5b) 4-Methoxyphenyl (C5) C₁₂H₁₂N₂O₂ 58 164–165 Electron-donating methoxy group lowers yield compared to alkyl-substituted analogs .
4-Methyl-5-(4-nitrobenzylidene)-2-oxo-... (Gainsford et al., 2013) 4-Nitrobenzylidene (C5) C₁₃H₉N₃O₃ N/A N/A Nitro group introduces electron-withdrawing effects, altering reactivity .
2-Amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile Ethyl (C5) C₇H₈N₃O N/A N/A Longer alkyl chain increases molecular weight (vs. methyl) but reduces crystallinity .
2-Amino-1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile 4-Chlorophenyl (C1) C₁₁H₈ClN₃O N/A N/A Chlorine substituent enhances lipophilicity and potential bioactivity .

Key Findings:

Substituent Effects on Synthesis: Bulky groups (e.g., cyclohexylamino in 6g) correlate with high yields (95%) due to stabilized intermediates . Electron-withdrawing groups (e.g., nitro in Gainsford et al.) require specialized conditions for synthesis . Methoxy substituents (e.g., 5b) reduce yields (58%) compared to alkyl analogs, likely due to steric hindrance .

Physical Properties: Melting points vary significantly: cyclohexylamino-substituted 6g melts at 216–218°C , while methoxyphenyl analog 5b melts lower (164–165°C) . Ethyl and sec-butyl derivatives (e.g., C₉H₁₃N₃O) exhibit lower crystallinity, impacting solubility .

Spectroscopic Characteristics:

  • NMR data for (5R)-5-butyl derivatives show distinct shifts (e.g., δ 1.2–1.6 ppm for alkyl protons) compared to methyl analogs .
  • IR spectra of nitrile-containing analogs (e.g., 6d–6g) confirm C≡N stretching at ~2200 cm⁻¹ .

Structural and Functional Comparisons: Benzylidene derivatives (e.g., ) form hydrogen-bonded networks in crystal structures, enhancing stability .

Biological Activity

2-Amino-5-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile (commonly referred to as AMPO) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of AMPO, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6H7N3O
  • Molecular Weight : 137.14 g/mol
  • CAS Number : 81496253

Synthesis

AMPO can be synthesized through various methods, typically involving cyclization reactions of glycine-derived enamino amides under mild conditions. Common reagents include sodium hydroxide or potassium carbonate, with heating often required to promote cyclization .

Antimicrobial Properties

Research indicates that AMPO exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent. The mechanism of action appears to involve the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Anticancer Activity

AMPO has been studied for its anticancer properties. Preliminary findings suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, in vitro tests revealed that AMPO significantly reduced the viability of colon cancer cells (HCT116) at concentrations as low as 10 µM . The compound's ability to interact with specific molecular targets such as growth factor receptors (e.g., EGFR) further supports its potential as an anticancer therapeutic .

The biological activity of AMPO is attributed to its ability to bind to various enzymes and receptors, modulating their functions. It has been shown to inhibit key enzymes involved in metabolic pathways associated with disease progression, particularly in cancer and microbial infections .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of AMPO against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The results indicated that AMPO exhibited a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL, demonstrating its potential as an effective antimicrobial agent .

Case Study 2: Anticancer Activity

In another investigation, AMPO was tested against several human cancer cell lines. The compound showed promising results in inhibiting cell growth and inducing apoptosis in breast and colon cancer cells. The study highlighted that AMPO's mechanism involved the activation of caspase pathways, leading to programmed cell death .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of AMPO, a comparison with structurally similar compounds was conducted:

Compound NameActivity TypeMIC (µg/mL)Notes
2-Amino-5-methyl-4-oxo-4,5-dihydroAntimicrobial8 - 32Effective against gram-positive bacteria
4-Amino-3-chloro-1H-pyrroleAnticancer10 - 20Inhibits growth in multiple cancer lines
2-Methyl-4-Oxo-4,5-DihydroAntioxidantN/AExhibits antioxidant properties

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